molecular formula C22H35NO4 B1396863 (2,5-dioxopyrrolidin-1-yl) (9Z,12Z)-octadeca-9,12-dienoate CAS No. 69888-88-6

(2,5-dioxopyrrolidin-1-yl) (9Z,12Z)-octadeca-9,12-dienoate

Cat. No. B1396863
CAS RN: 69888-88-6
M. Wt: 377.5 g/mol
InChI Key: DXXZWPDPHMIAHP-HZJYTTRNSA-N
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Description

The description of a chemical compound typically includes its molecular formula, systematic name, and other names it may be known by. It may also include information about its appearance and state of matter at room temperature.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

Epoxidation Reactions

  • Epoxidation of Unsaturated Fatty Esters : The compound has been used in the epoxidation of unsaturated fatty esters like methyl oleate and methyl linoleate. The process involves using potassium peroxomonosulfate and results in high yields of monoepoxy and diepoxystearate derivatives. These products are significant in various chemical processes and are identified using spectroscopic methods (Lie Ken Jie & Pasha, 1998).

Synthesis and Characterization

  • Synthesis and NMR Properties of Isomers : The compound has been used in the synthesis of geometric isomers of conjugated linoleic acid, involving zinc reduction and other chemical processes. The nuclear magnetic resonance (NMR) spectral properties of these isomers have been studied extensively, providing valuable insights into their structure (Lie Ken Jie et al., 1997).
  • Synthesis of Furanoid Esters : Research has also focused on synthesizing furanoid esters from unsaturated fatty esters using this compound. These syntheses contribute to the understanding of the chemistry of fatty acids and their derivatives (Jie & Lam, 1977).

Autoxidation Studies

  • Autoxidation of Furan Fatty Acid Ester : The compound has been a subject of study in the autoxidation of methyl 9,12-epoxyoctadeca-9,11-dienoate. Understanding the autoxidation process is crucial in fields like food chemistry and material science (Sehat et al., 1998).

Biochemical Applications

  • Ligand-Protein Interactions in Anti-Tubercular Drug Designing : In a recent study, (9z,12z)-Octadeca-9,12-dienoic acid, a related compound, was isolated from Eichhornia crassipes and docked to β-ketoacyl-ACP synthase for potential anti-tuberculosis drug development. This highlights the biochemical applications of similar compounds in drug discovery (Mtewa et al., 2021).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions, or investigations into its properties.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h6-7,9-10H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXZWPDPHMIAHP-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dioxopyrrolidin-1-yl) (9Z,12Z)-octadeca-9,12-dienoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kengmo Tchoupa, KE Watkins, RA Jones, A Kuroki… - Scientific reports, 2020 - nature.com
The Staphylococcus aureus type VII secretion system (T7SS) exports several proteins that are pivotal for bacterial virulence. The mechanisms underlying T7SS-mediated staphylococcal …
Number of citations: 23 www.nature.com

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